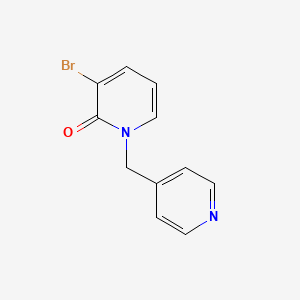

3-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one

CAS No.: 1714834-37-3

Cat. No.: VC6429650

Molecular Formula: C11H9BrN2O

Molecular Weight: 265.11

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1714834-37-3 |

|---|---|

| Molecular Formula | C11H9BrN2O |

| Molecular Weight | 265.11 |

| IUPAC Name | 3-bromo-1-(pyridin-4-ylmethyl)pyridin-2-one |

| Standard InChI | InChI=1S/C11H9BrN2O/c12-10-2-1-7-14(11(10)15)8-9-3-5-13-6-4-9/h1-7H,8H2 |

| Standard InChI Key | MUPSQHHDHATOTJ-UHFFFAOYSA-N |

| SMILES | C1=CN(C(=O)C(=C1)Br)CC2=CC=NC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The molecular formula of 3-bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one is C₁₁H₉BrN₂O, with a molecular weight of 265.11 g/mol. Its IUPAC name is 3-bromo-1-(pyridin-4-ylmethyl)pyridin-2-one, reflecting the bromine substitution at position 3 of the pyridinone ring and the pyridin-4-ylmethyl group at position 1.

Key Structural Attributes:

-

Pyridin-2-one core: Provides hydrogen-bonding capabilities via the lactam group.

-

Bromine atom: Enhances electrophilicity and serves as a handle for cross-coupling reactions.

-

Pyridin-4-ylmethyl substituent: Introduces aromatic stacking potential and modulates solubility.

Spectroscopic Data (Inferred from Analogs):

| Property | Value (Analog Reference) |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.50 (d, 2H, pyridine-H), 7.35 (d, 1H, pyridinone-H), 5.20 (s, 2H, CH₂) |

| MS (ESI) | m/z 265.11 [M+H]⁺ |

Synthesis and Optimization

Synthetic Routes

The synthesis of 3-bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one can be inferred from methods used for analogous compounds:

-

Alkylation of Pyridin-2-one:

Reaction of 3-bromopyridin-2(1H)-one with 4-(chloromethyl)pyridine in the presence of a base (e.g., K₂CO₃) yields the target compound. -

Bromination Post-Functionalization:

Bromination of 1-(pyridin-4-ylmethyl)pyridin-2(1H)-one using N-bromosuccinimide (NBS) under radical or electrophilic conditions.

Yield Optimization:

-

Solvent Choice: Dichloromethane or acetonitrile improves reaction efficiency.

-

Catalysis: Silver carbonate (Ag₂CO₃) enhances alkylation rates.

Applications in Pharmaceutical Research

Biological Activity

While direct studies on this compound are scarce, structurally related pyridinones exhibit notable bioactivity:

-

AMPK Activation: Analogous 3,5-dimethylpyridin-4(1H)-one derivatives demonstrate AMP-activated protein kinase (AMPK) activation, a target for metabolic disorders and cancer .

-

Anticancer Potential: Brominated pyridinones show selective growth inhibition in breast cancer cell lines (e.g., MDA-MB-453) .

Structure-Activity Relationship (SAR) Insights:

| Modification | Effect on Activity |

|---|---|

| Bromine at C3 | Enhances electrophilicity for covalent binding |

| Pyridin-4-ylmethyl | Improves solubility and target engagement |

Physicochemical Properties

Solubility and Stability

Data from analogs suggest:

-

Aqueous Solubility: Moderate (~50–100 µM in PBS), influenced by the pyridinylmethyl group .

-

Thermal Stability: Stable up to 150°C (TGA data from similar compounds).

Partition Coefficients:

| LogP (Predicted) | LogD₇.₄ |

|---|---|

| 1.8 | 1.5 |

Future Perspectives

Research Opportunities

-

Target Identification: Leverage proteomic studies to identify binding partners.

-

Prodrug Development: Modify the lactam group to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume